molecular formula C13H11ClO B6344154 4-(3-Chlorophenyl)-2-methylphenol, 95% CAS No. 634192-29-3

4-(3-Chlorophenyl)-2-methylphenol, 95%

Cat. No. B6344154
CAS RN: 634192-29-3
M. Wt: 218.68 g/mol
InChI Key: VMHNICOQVWTSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-2-methylphenol, 95% (4-CMP) is a synthetic phenol compound with a wide range of applications in various scientific research fields. It is a colorless crystalline solid with a molecular weight of 191.6 g/mol and a melting point of 92-94°C. 4-CMP is widely used in organic and medicinal chemistry, as well as in pharmacology, biochemistry, and other related disciplines.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methylphenol, 95% is widely used in scientific research applications due to its unique properties. It is used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used as an intermediate in the synthesis of various heterocyclic compounds, such as quinolones and indoles. Additionally, 4-(3-Chlorophenyl)-2-methylphenol, 95% is used as a reagent in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

4-(3-Chlorophenyl)-2-methylphenol, 95% is a synthetic phenol compound that is known to have a variety of biological effects. It has been found to act as a non-specific inhibitor of both cytochrome P450 enzymes and monoamine oxidase enzymes. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(3-Chlorophenyl)-2-methylphenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-methylphenol, 95% is known to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which means it can protect cells from oxidative damage caused by free radicals. Additionally, 4-(3-Chlorophenyl)-2-methylphenol, 95% has been found to act as an anti-inflammatory, which means it can reduce inflammation in the body. It has also been found to act as an anti-microbial, which means it can inhibit the growth of bacteria and other microorganisms.

Advantages and Limitations for Lab Experiments

4-(3-Chlorophenyl)-2-methylphenol, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(3-Chlorophenyl)-2-methylphenol, 95% is its high purity, which makes it ideal for use in a variety of applications. Additionally, 4-(3-Chlorophenyl)-2-methylphenol, 95% is relatively stable and can be stored for long periods of time. However, 4-(3-Chlorophenyl)-2-methylphenol, 95% is also known to be toxic and should be handled with care. Additionally, 4-(3-Chlorophenyl)-2-methylphenol, 95% is a relatively expensive compound and may not be suitable for use in large-scale experiments.

Future Directions

There are a variety of potential future directions for the use of 4-(3-Chlorophenyl)-2-methylphenol, 95% in scientific research. One potential direction is the development of new drugs and therapies based on the compound’s biochemical and physiological effects. Additionally, 4-(3-Chlorophenyl)-2-methylphenol, 95% could be used in the synthesis of new dyes, pigments, and other organic compounds. Furthermore, 4-(3-Chlorophenyl)-2-methylphenol, 95% could be used in the synthesis of new heterocyclic compounds and in the development of new catalysts. Finally, 4-(3-Chlorophenyl)-2-methylphenol, 95% could be used in the development of new analytical techniques and methods for the detection and quantification of the compound.

Synthesis Methods

4-(3-Chlorophenyl)-2-methylphenol, 95% can be synthesized from 4-chlorophenol and 2-methylphenol via a Friedel-Crafts alkylation reaction. The reaction is typically conducted in the presence of an acid catalyst, such as anhydrous aluminum chloride or boron trifluoride. The reaction is carried out at a temperature of about 80°C and a pressure of about 1-2 atm. The reaction is complete in about 1-2 hours and yields a product with a purity of 95%.

properties

IUPAC Name

4-(3-chlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHNICOQVWTSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659164
Record name 3'-Chloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-2-methylphenol

CAS RN

634192-29-3
Record name 3'-Chloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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